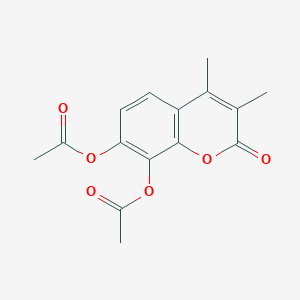
8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of acetyloxy groups, which are functional groups derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE typically involves the acetylation of the corresponding hydroxy coumarin derivative. One common method is the reaction of 7-hydroxy-3,4-dimethylcoumarin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetyloxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used to hydrolyze the acetyloxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 7-hydroxy-3,4-dimethylcoumarin
Oxidation: Quinone derivatives
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE involves its interaction with various molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. Additionally, the aromatic coumarin core can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dimethylcoumarin: The hydrolyzed form of the compound.
3,4-Dimethylcoumarin: Lacks the acetyloxy groups.
7-Acetoxy-3,4-dimethylcoumarin: Contains only one acetyloxy group.
Uniqueness
8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The dual acetyloxy groups may enhance its potential as a prodrug, allowing for controlled release of active metabolites.
Properties
IUPAC Name |
(8-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-11(7)5-6-12(19-9(3)16)14(13)20-10(4)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNXZPQFSJLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

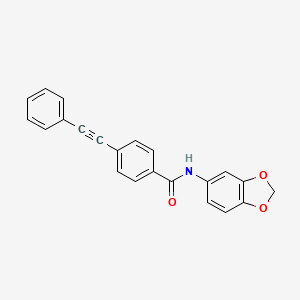
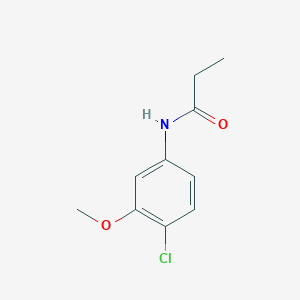
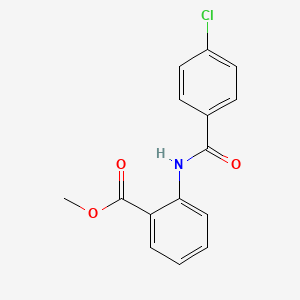
![4-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5822089.png)

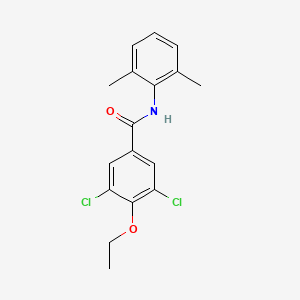
![4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B5822111.png)
![N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5822117.png)
![3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5822118.png)
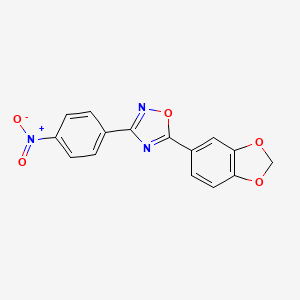
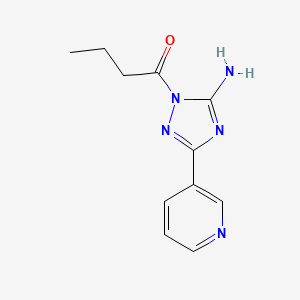
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B5822132.png)
![N'-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5822143.png)
